

# discovery and history of 5'-dAMPS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | 5'-dAMPS  |
| Cat. No.:      | B15589164 |

[Get Quote](#)

An In-depth Technical Guide to 2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP): A Core STING Agonist

## Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger-associated molecular pattern (DAMP) that signals infection or cellular damage.[\[1\]](#)[\[2\]](#)[\[3\]](#) Central to the activation of this pathway is the endogenous second messenger, 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP). This guide provides a comprehensive technical overview of the discovery, history, and key experimental data related to 2',3'-cGAMP for researchers, scientists, and drug development professionals.

## Discovery and History

The journey to understanding STING activation began with the observation that cytosolic double-stranded DNA (dsDNA) triggers a type I interferon (IFN) response.[\[2\]](#) Initially, STING was identified as a critical adaptor protein in this pathway, but the direct mechanism of its activation by cytosolic DNA remained elusive.

A pivotal breakthrough came in 2013 with the discovery of cyclic GMP-AMP synthase (cGAS) as the direct sensor of cytosolic DNA.[\[2\]](#)[\[4\]](#) Upon binding to dsDNA, cGAS catalyzes the synthesis of a novel cyclic dinucleotide from GTP and ATP.[\[1\]](#)[\[5\]](#) This molecule was identified as 2',3'-cGAMP and was shown to be the endogenous high-affinity ligand for STING.[\[1\]](#)[\[4\]](#) This discovery elucidated the core signaling axis of the pathway: cytosolic dsDNA is detected by

cGAS, which in turn produces 2',3'-cGAMP, the second messenger that directly binds to and activates STING.[1][2][4]

Prior to the discovery of 2',3'-cGAMP, other molecules were identified as STING agonists, including bacterial cyclic dinucleotides (e.g., c-di-GMP, c-di-AMP) and synthetic small molecules like DMXAA (5,6-dimethylxanthenone-4-acetic acid).[4] However, DMXAA was found to be a potent activator of murine STING but not human STING, which led to its failure in clinical trials.[4] The identification of 2',3'-cGAMP as the endogenous human STING agonist has since spurred intense research into the development of direct STING agonists for therapeutic applications, particularly in cancer immunotherapy.[6][7][8][9]

## The cGAS-STING Signaling Pathway

The activation of the STING pathway by 2',3'-cGAMP is a multi-step process that culminates in the production of type I interferons and other pro-inflammatory cytokines.

- cGAS Activation: The pathway is initiated by the presence of dsDNA in the cytoplasm, which can originate from pathogens or from damaged host cells.[1][2] The enzyme cGAS binds to this cytosolic dsDNA.[2]
- 2',3'-cGAMP Synthesis: Upon binding to dsDNA, cGAS undergoes a conformational change and becomes catalytically active, synthesizing 2',3'-cGAMP from cellular GTP and ATP.[1][5]
- STING Activation: 2',3'-cGAMP then binds to the ligand-binding domain of STING, which resides on the membrane of the endoplasmic reticulum (ER).[10] This binding induces a conformational change in the STING dimer.
- Translocation and Kinase Recruitment: The activated STING dimer translocates from the ER to the Golgi apparatus.[10] During this translocation, STING recruits TANK-binding kinase 1 (TBK1).
- IRF3 and NF-κB Activation: At the Golgi, TBK1 phosphorylates interferon regulatory factor 3 (IRF3).[10] STING also facilitates the activation of NF-κB.
- Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it, along with NF-κB, drives the transcription of genes encoding type I interferons (e.g., IFN- $\alpha$  and IFN- $\beta$ ) and other inflammatory cytokines.[10]

[Click to download full resolution via product page](#)

## Quantitative Data

The following tables summarize key quantitative data for 2',3'-cGAMP and, for comparison, other relevant STING agonists.

Table 1: Binding Affinities of STING Agonists

| Ligand      | Human STING (WT)<br>Kd | Murine STING Kd | Reference |
|-------------|------------------------|-----------------|-----------|
| 2',3'-cGAMP | ~3.79 nM               | -               | [4]       |
| c-di-GMP    | ~5 μM                  | ~1.7 μM         | [4]       |
| c-di-AMP    | ~3.5 μM                | ~4.4 μM         | [4]       |
| DMXAA       | No binding             | ~1.6 μM         | [4]       |
| diABZI      | ~1.6 nM                | -               | [4]       |

Table 2: In Vitro Potency of STING Agonists

| Compound    | Cell Line                              | Assay           | EC50           | Reference |
|-------------|----------------------------------------|-----------------|----------------|-----------|
| 2',3'-cGAMP | THP-1                                  | IFN-β Induction | ~53.9 μM       | [4]       |
| diABZI      | THP-1                                  | IFN-β Induction | ~3.1 μM        | [4]       |
| G10         | THP-1 (HAQ<br>variant)                 | IRF3 Activation | Less active    | [4]       |
| G10         | Human<br>Fibroblasts<br>(R232 variant) | IRF3 Activation | 2.5 μM         | [4]       |
| SR-717      | THP-1                                  | IFN-β Induction | EC80 of 3.6 μM | [4]       |

## Experimental Protocols

## Protocol 1: In Vitro STING Activation Assay using THP-1 Lucia ISG Reporter Cells

This protocol describes a method to quantify the activation of the STING pathway by measuring the induction of an interferon-stimulated gene (ISG) reporter.

### Materials:

- THP-1 Lucia ISG cells
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- 2',3'-cGAMP or other STING agonists
- QUANTI-Luc™ reagent
- 96-well white opaque plates
- Luminometer

### Methodology:

- Cell Culture: Culture THP-1 Lucia ISG cells in RPMI-1640 medium at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed cells at a density of 5 x 10<sup>4</sup> cells per well in a 96-well white opaque plate.
- Stimulation: Prepare serial dilutions of the STING agonist (e.g., 2',3'-cGAMP) in cell culture medium. Add the diluted agonist to the wells. Include a vehicle control.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Luciferase Assay: a. Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions. b. Add 20 µL of the cell culture supernatant to a new white opaque 96-well plate. c. Add 50 µL of the QUANTI-Luc™ reagent to each well. d. Immediately measure the luminescence using a luminometer.

- Data Analysis: Plot the luminescence values against the concentration of the STING agonist to determine the EC50.

[Click to download full resolution via product page](#)

## Protocol 2: Synthesis of 2',3'-cGAMP

The chemical synthesis of 2',3'-cGAMP is a complex multi-step process. A general overview of a common synthetic strategy is provided below. For detailed protocols, refer to specialized organic chemistry literature.

**General Strategy:** The synthesis typically involves the coupling of protected guanosine and adenine phosphoramidites, followed by oxidation, deprotection, and cyclization steps.

[Click to download full resolution via product page](#)

## Therapeutic Potential and Future Directions

The discovery of 2',3'-cGAMP and the elucidation of the cGAS-STING pathway have opened new avenues for therapeutic intervention, particularly in oncology. Activation of STING in the tumor microenvironment can lead to the production of type I interferons, which enhance antigen presentation and promote the recruitment and activation of cytotoxic T cells, thereby converting an immunologically "cold" tumor into a "hot" one.

Numerous synthetic STING agonists are currently in preclinical and clinical development.[\[6\]](#)[\[7\]](#) [\[8\]](#)[\[9\]](#) Challenges remain, including optimizing drug delivery to the tumor, mitigating systemic toxicities, and understanding the role of STING in different cell types within the tumor microenvironment. Future research will likely focus on developing next-generation STING agonists with improved pharmacological properties and exploring combination therapies with other immunomodulatory agents, such as checkpoint inhibitors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Damage-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a non-nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a non-nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [discovery and history of 5'-dAMPS]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15589164#discovery-and-history-of-5-damps\]](https://www.benchchem.com/product/b15589164#discovery-and-history-of-5-damps)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)